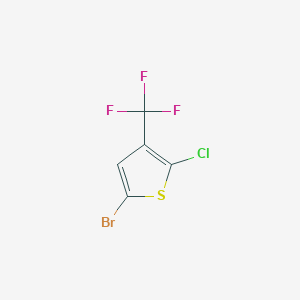

5-溴-2-氯-3-(三氟甲基)-噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of halogenated pyridines, including those with trifluoromethyl groups, often involves metalation and functionalization steps. For instance, the synthesis of carboxylic acids from chloro-, bromo-, and iodo (trifluoromethyl)pyridines has been demonstrated through regioexhaustive functionalization, where different positions on the pyridine ring are selectively deprotonated and carboxylated .Molecular Structure Analysis

The molecular structure of halogenated pyridines can be analyzed using various spectroscopic techniques and computational methods . For example, a combined experimental and computational study of related bromo- and chloro-pyridine derivatives has provided insights into their synthesis, spectroscopic properties, and molecular structure through X-ray diffraction (XRD) and density functional theory (DFT) .Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, including carbon-carbon coupling, which is a fundamental reaction in organic synthesis . The reactivity of “5-Bromo-2-chloro-3-(trifluoromethyl)-thiophene” in such reactions would be influenced by the electron-withdrawing effects of the trifluoromethyl group and the positions of the halogen substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-chloro-3-(trifluoromethyl)-thiophene” can be inferred from studies on similar compounds. The trifluoromethyl group is strongly electron withdrawing, indicating that, unlike fluorine, the trifluoromethyl group can be treated as a purely electron-withdrawing group .科学研究应用

合成与反应性

5-溴-2-氯-3-(三氟甲基)-噻吩的科学应用主要集中于其合成和反应性,尤其是在新型氟代有机化合物的形成中。例如,已证明在布朗斯特超酸中噻吩衍生物的质子化和后续反应会生成寿命短且反应性高的三氟烷基碳正离子。这些阳离子与(杂)芳香族π亲核试剂发生各种反应,通过芳基化、氢脱卤或亲电“二聚化”等过程形成噻吩家族中的新的氟代有机物 (Khoroshilova & Vasilyev, 2020)。

药学应用

虽然重点是非药物相关方面,但铃木交叉偶联反应已被用于合成噻吩的各种衍生物,这些衍生物显示出药理学应用的潜力。这些衍生物是通过使 2,5-二溴-3-己基噻吩与芳基硼酸反应而制成的,已表现出显着的生物膜抑制作用和抗血栓活性,表明其在药物化学中的相关性 (Ikram et al., 2015)。

材料科学应用

在材料科学领域,噻吩衍生物的改性在调节光学性质和增强聚(噻吩)的固态发射方面显示出前景。引入各种官能团到噻吩结构中会显着影响其电子和空间位阻性质,这对于其在电子和光子器件中的应用至关重要 (Li, Vamvounis, & Holdcroft, 2002)。

作用机制

Target of Action

This compound is often used in organic synthesis and as a pharmaceutical intermediate , suggesting that it may interact with a variety of biological targets.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-chloro-3-(trifluoromethyl)-thiophene can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemicals, among others.

未来方向

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

属性

IUPAC Name |

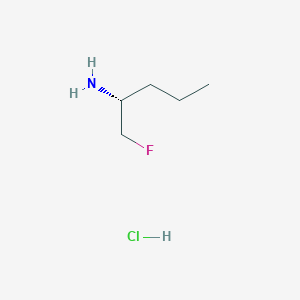

5-bromo-2-chloro-3-(trifluoromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3S/c6-3-1-2(4(7)11-3)5(8,9)10/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYLOZYXJZNLET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(F)(F)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

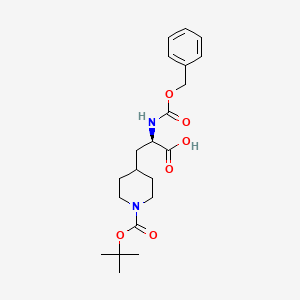

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)

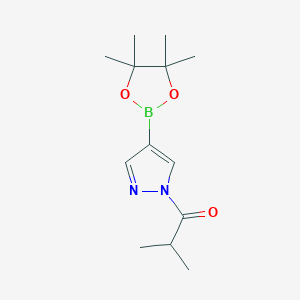

![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)